molecular formula C17H21N5O2 B2648506 N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 1797978-08-5

N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2648506
CAS No.: 1797978-08-5
M. Wt: 327.388
InChI Key: HCYPNNYKMZFOOT-UHFFFAOYSA-N
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Description

N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. Its molecular structure incorporates a benzamide group linked to a substituted pyrimidine scaffold, a motif frequently found in molecules with significant biological activity . The presence of the 4-(dimethylamino)-6-methylpyrimidin unit suggests potential for interaction with various enzymatic targets, as similar pyrimidine derivatives are known to function as kinase inhibitors and receptor antagonists . This compound is provided as a high-purity solid for research purposes only. It is intended for use in assay development, hit-to-lead optimization studies, and as a building block in the synthesis of more complex molecules for pharmaceutical exploration. Researchers can utilize this benzamide derivative to probe biological pathways and investigate structure-activity relationships (SAR). This product is strictly labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Please handle all chemicals with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12-9-15(22(2)3)21-14(20-12)10-18-16(23)11-19-17(24)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYPNNYKMZFOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide can be achieved through multi-step organic reactions. The primary route involves the initial formation of a benzamide derivative, followed by the introduction of the pyrimidine ring through nucleophilic substitution. Common reagents include benzoyl chloride for the formation of the benzamide and 4-(dimethylamino)-6-methylpyrimidine for the subsequent nucleophilic attack.

  • Industrial Production Methods: Industrial production typically employs batch or continuous flow reactors to ensure high yields and purity. The process includes the careful control of temperature and pH, using catalysts such as palladium on carbon for hydrogenation steps, and solvent systems like dimethyl sulfoxide or tetrahydrofuran to optimize reaction rates and solubility.

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: In chemistry, N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity with various functional groups makes it valuable for developing new compounds.

  • Biology: In biological research, this compound is used to study enzyme interactions and binding affinities due to its unique structural features. It serves as a model compound for investigating the behavior of similar bioactive molecules.

  • Medicine: Medically, it has potential applications in drug development, particularly for targeting specific enzymes or receptors. Its structural complexity allows for the design of analogs with improved pharmacological properties.

  • Industry: Industrially, this compound finds use in the development of specialty chemicals and materials. Its versatile chemical properties make it a valuable building block in the production of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity through hydrogen bonding and electrostatic interactions. The pyrimidine ring facilitates π-π stacking interactions with aromatic residues in proteins, while the benzamide moiety interacts with hydrophobic pockets, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity (if reported)
N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide C₁₈H₂₂N₆O₂ 354.41 Dimethylamino-pyrimidine, methyl, benzamide, oxoethyl linker Not explicitly reported
V027-5648 () C₂₉H₃₂F₃N₅O₃S 555.67 Benzyl(methyl)amino-pyrimidine, sulfanyl-methyl linker, trifluoromethyl group Not available
V027-8571 () C₂₅H₃₁N₅O₃S 449.62 Dimethylaminoethyl, sulfanyl-methyl linker Not available
PROTAC derivative () C₄₄H₅₀N₈O₁₀ 850.93 PEG linker, dioxopiperidinyl group, phenylacetamide Protein degradation (TG2-targeting)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide () C₂₃H₂₈N₆O₃S 476.57 Diethylamino-pyrimidine, methoxy-sulfonamide Antimicrobial potential (inferred)

Key Findings:

Structural Variations: Pyrimidine Substituents: The main compound’s dimethylamino and methyl groups contrast with diethylamino () or benzyl(methyl)amino groups (V027-5648) in analogs. These substitutions influence electronic properties and target affinity . Linker Diversity: The oxoethyl linker in the main compound differs from sulfanyl (V027-5648) or PEG-based linkers (). Sulfanyl groups may enhance hydrophobicity, while PEG improves solubility .

Synthetic Complexity :

  • The PROTAC derivative () involves multi-step synthesis with azide-alkyne click chemistry and Pd-catalyzed reactions, highlighting its complexity compared to the main compound’s simpler amide coupling .

Biological Relevance :

  • PROTACs () exhibit a distinct mechanism (protein degradation) compared to traditional inhibitors, suggesting divergent therapeutic applications .
  • Sulfonamide derivatives () are structurally aligned with antimicrobial agents, whereas benzamide-pyrimidine hybrids (main compound) are more common in kinase inhibition .

Pharmacokinetic Considerations:

  • Molecular Weight : The main compound (354.41 g/mol) falls within the "rule of five" limits for drug-likeness, unlike the larger PROTAC (850.93 g/mol), which may face bioavailability challenges .
  • Solubility : The absence of polar groups (e.g., PEG or sulfonamide) in the main compound may limit aqueous solubility compared to analogs in and .

Biological Activity

N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group, a pyrimidine ring, and a benzamide moiety. Its molecular formula is C17H22N4OC_{17}H_{22}N_4O with a molecular weight of approximately 306.39 g/mol. The presence of these functional groups contributes to its diverse reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in cancer cell proliferation.
  • Protein-Ligand Interactions : It interacts with specific protein targets, which can modulate signaling pathways associated with disease progression.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Studies

A summary of key findings from recent studies is presented in the following table:

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of CDK6 and CDK4 kinases, leading to reduced cell proliferation in cancer cell lines.
Enzyme InteractionShowed binding affinity to specific targets within the protein kinase family, suggesting potential as a selective inhibitor.
Antimicrobial PropertiesExhibited activity against various bacterial strains in vitro, warranting further investigation into its therapeutic applications.

Case Studies

  • Anticancer Research : In a study published in Molecular Cancer Therapeutics, this compound was found to significantly inhibit tumor growth in xenograft models by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Enzyme Inhibition : A detailed enzymatic assay revealed that the compound binds effectively to CDK6, displaying selectivity over other kinases. This selectivity is attributed to the unique structural interactions facilitated by the dimethylamino and pyrimidine groups .
  • Antimicrobial Activity : In vitro tests demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Future Directions

The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
  • Formulation Development : To enhance bioavailability and target delivery systems.

Q & A

Q. Example Reaction Conditions Table

StepReagents/ConditionsSolventTemperaturePurity (HPLC)Reference
CouplingHBTU, DIPEADMF25°C90–96%
Final PurificationLiOH, MeOH:H₂ORT>95%

How can reaction conditions be optimized to improve coupling efficiency between the pyrimidine and benzamide moieties?

Level: Advanced

Optimization strategies include:

  • Catalyst screening : Test HATU vs. HBTU for higher coupling yields. HATU often provides superior activation of carboxylates in sterically hindered environments .
  • Solvent effects : Compare DMF vs. DCM for solubility and reaction kinetics. DMF enhances nucleophilicity but may require lower temperatures to avoid side reactions .
  • Stoichiometry : Adjust molar ratios (e.g., 1.2:1 amine:carbonyl) to drive reactions to completion .
  • Temperature control : Conduct reactions at 0–5°C to minimize epimerization in chiral intermediates .

Key Data : A study on analogous amides achieved 96% purity using HATU/NMM in DMF at 50°C for 12 hours .

What spectroscopic methods are most reliable for characterizing this compound, and how should data be interpreted?

Level: Basic

1H/13C NMR and HRMS are critical:

  • NMR : Look for characteristic peaks:
    • Pyrimidine ring protons: δ 6.8–7.2 ppm (aromatic).
    • Dimethylamino group: δ 2.8–3.1 ppm (singlet).
    • Benzamide carbonyl: δ 165–170 ppm in 13C NMR .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error. For example, a related compound showed a mass error of 1.2 ppm using ESI-HRMS .

Q. PROTAC Design Workflow :

Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding affinity for the target protein (e.g., kinases) .

Linker Optimization : Attach E3 ligase ligands (e.g., thalidomide analogs) via polyethylene glycol (PEG) spacers.

Ubiquitination Assays : Monitor target degradation in cell lysates via Western blot .

Q. Example PROTAC Data

ParameterResultReference
DC₅₀ (Target Degradation)8 nM
Cell Viability (IC₅₀)12 µM

How can analytical methods like HPLC be validated for purity assessment?

Level: Basic

Q. HPLC Validation Parameters :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of H₂O (0.1% TFA) and MeCN.
  • Detection : UV at 254 nm .
  • System Suitability : RSD ≤2% for retention time and peak area .

Q. Example HPLC Profile

CompoundRetention Time (min)Purity (%)
Target12.395.8

What in vitro assays are recommended for preliminary biological activity screening?

Level: Advanced

  • Kinase Inhibition : Use TR-FRET assays to measure IC₅₀ against kinases (e.g., EGFR, BRAF).
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7).
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) via nephelometry .

Q. Example IC₅₀ Data

AssayCell LineIC₅₀ (µM)
MTTHCT-11618.2

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